molecular formula C12H27ClN2 B1424733 N-Methyl-N-(2-(piperidin-4-yl)ethyl)butan-1-amine dihydrochloride CAS No. 1220038-56-1

N-Methyl-N-(2-(piperidin-4-yl)ethyl)butan-1-amine dihydrochloride

Cat. No.: B1424733
CAS No.: 1220038-56-1
M. Wt: 234.81 g/mol
InChI Key: XCWLGPGBFFNOFM-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-(piperidin-4-yl)ethyl)butan-1-amine dihydrochloride is a chemical compound with a molecular formula of C12H28Cl2N2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2-(piperidin-4-yl)ethyl)butan-1-amine dihydrochloride typically involves the reaction of n-Methyl-n-[2-(4-piperidinyl)ethyl]-1-butanamine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Aqueous or organic solvent

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes:

    Raw Material Handling: Ensuring high purity of starting materials

    Reaction Control: Monitoring temperature, pH, and reaction time

    Purification: Using techniques such as crystallization or chromatography to obtain the pure dihydrochloride salt

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(2-(piperidin-4-yl)ethyl)butan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxide derivatives

    Reduction: Reduction of the piperidine ring

    Substitution: Nucleophilic substitution reactions at the nitrogen atom

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Reduced piperidine derivatives

    Substitution: N-substituted derivatives

Scientific Research Applications

N-Methyl-N-(2-(piperidin-4-yl)ethyl)butan-1-amine dihydrochloride is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules

    Biology: In studies of neurotransmitter systems and receptor binding

    Industry: Used in the synthesis of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-(piperidin-4-yl)ethyl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity by binding to the receptor sites, leading to changes in cellular signaling pathways. This interaction can affect various physiological processes, including neurotransmission and cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide dihydrochloride
  • N,N-dimethyl-4-[2-(4-piperidinyl)ethyl]-2-pyridinamine dihydrochloride
  • N-Benzyl-4-chloro-2-pyridinecarboxamide

Uniqueness

N-Methyl-N-(2-(piperidin-4-yl)ethyl)butan-1-amine dihydrochloride is unique due to its specific structural features, such as the presence of both a piperidine ring and a butanamine moiety. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research.

Properties

CAS No.

1220038-56-1

Molecular Formula

C12H27ClN2

Molecular Weight

234.81 g/mol

IUPAC Name

N-methyl-N-(2-piperidin-4-ylethyl)butan-1-amine;hydrochloride

InChI

InChI=1S/C12H26N2.ClH/c1-3-4-10-14(2)11-7-12-5-8-13-9-6-12;/h12-13H,3-11H2,1-2H3;1H

InChI Key

XCWLGPGBFFNOFM-UHFFFAOYSA-N

SMILES

CCCCN(C)CCC1CCNCC1.Cl.Cl

Canonical SMILES

CCCCN(C)CCC1CCNCC1.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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